

LC-MS/MS method development for Imidapril using Imidapril-d3

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Compound of Interest

Compound Name: *Imidapril-d3 Hydrochloride*

CAS No.: *1356017-30-5*

Cat. No.: *B562934*

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An Application Note and Protocol for the Bioanalytical Quantification of Imidapril by LC-MS/MS Utilizing a Stable Isotope-Labeled Internal Standard

Abstract

This document details the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the angiotensin-converting enzyme (ACE) inhibitor, Imidapril, and its active metabolite, Imidaprilat, in human plasma. The methodology employs Imidapril-d3, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest degree of accuracy and precision by correcting for matrix effects and procedural variability.[1][2] Sample preparation is performed using a streamlined solid-phase extraction (SPE) protocol. The validated method demonstrates excellent linearity over the required concentration range for clinical studies and meets the rigorous criteria for accuracy, precision, and stability as stipulated by international regulatory guidelines.[3][4] This robust and reliable assay is fit for purpose in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.

Introduction: The Rationale for a Dedicated Bioanalytical Method

Imidapril is an ester prodrug that, after oral administration, is rapidly absorbed and subsequently hydrolyzed by hepatic enzymes to its pharmacologically active diacid metabolite, Imidaprilat.[5][6] Imidaprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE), preventing the conversion of angiotensin I to the powerful vasoconstrictor angiotensin II, thereby exerting its antihypertensive effect.[6] Accurate measurement of both the parent prodrug (Imidapril) and its active metabolite (Imidaprilat) in biological matrices like plasma is crucial for evaluating the drug's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[7][8]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its inherent specificity, sensitivity, and high-throughput capabilities.[3] A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard, such as Imidapril-d3, is the ideal choice.[9] A SIL-IS is chemically and physically almost identical to the analyte, ensuring it co-elutes chromatographically and experiences the same behavior during sample extraction and ionization.[2][10] This co-behavior allows it to perfectly compensate for variations in sample recovery and matrix-induced ion suppression or enhancement, a principle known as isotope dilution mass spectrometry.[2][11]

This application note provides a comprehensive, step-by-step protocol for a fully validated LC-MS/MS method for Imidapril and Imidaprilat quantification, grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][12]

Experimental Methodology

Materials, Reagents, and Instrumentation

- Reference Standards: Imidapril hydrochloride, Imidaprilat, and **Imidapril-d3 hydrochloride** were sourced from certified suppliers.
- Reagents: HPLC-grade methanol, acetonitrile, and water; formic acid ($\geq 98\%$); and ammonium formate were obtained from a reputable chemical supplier.

- Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant) was obtained from an accredited biobank.
- Instrumentation:
 - LC System: A high-performance liquid chromatography (HPLC) system capable of delivering accurate gradients at flow rates suitable for 2.1 mm ID columns.
 - Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (H-ESI) source.

Liquid Chromatography and Mass Spectrometry Conditions

Method optimization focused on achieving symmetric peak shapes, adequate retention, and separation from endogenous plasma components within a short run time. The mass spectrometer was tuned for maximum signal intensity for each analyte.

Table 1: Optimized Liquid Chromatography Parameters

Parameter	Condition
Column	C18 Column (e.g., 50 x 2.1 mm, 1.9 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.4 mL/min
Gradient	5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Column Temperature	40 °C
Injection Volume	5 µL
Total Run Time	5.0 min

Table 2: Optimized Mass Spectrometry Parameters

Parameter	Condition
Ionization Mode	Heated Electrospray Ionization (H-ESI), Positive
Spray Voltage	+3500 V
Vaporizer Temperature	350 °C
Capillary Temperature	320 °C
Sheath and Aux Gas Flow	Optimized for instrument (e.g., 40 and 10 arbitrary units)
Detection Mode	Selected Reaction Monitoring (SRM)
Analyte	Precursor Ion (m/z)
Imidapril	406.2
Imidaprilat	378.2
Imidapril-d3 (IS)	409.2

Rationale: Positive mode ESI was selected because the tertiary amine groups on Imidapril and Imidaprilat are readily protonated. The SRM transitions were chosen based on the most stable and abundant product ions observed during compound infusion, providing excellent specificity for quantification.[\[13\]](#)

Preparation of Standards and Quality Controls

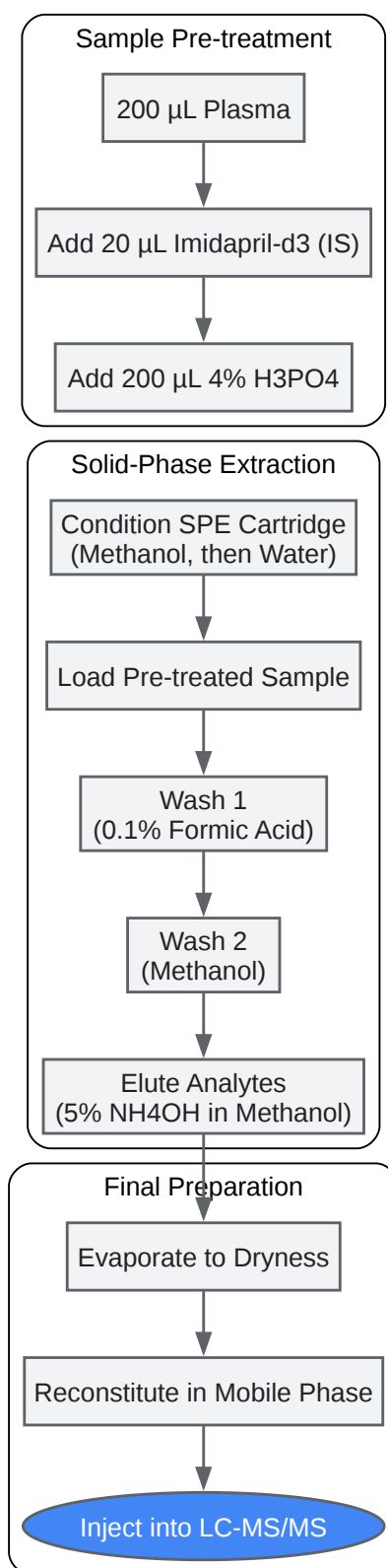
- Stock Solutions (1 mg/mL): Prepared by dissolving the accurately weighed reference standards in methanol.
- Working Solutions: Stock solutions were serially diluted with 50:50 (v/v) methanol:water to prepare intermediate and spiking solutions for calibration curve (CC) and quality control (QC) samples.
- Calibration Curve (CC) Standards: Prepared by spiking the appropriate working solutions into blank human plasma to achieve final concentrations ranging from 0.2 to 100 ng/mL.[\[14\]](#)

- Quality Control (QC) Samples: Prepared independently at four concentration levels: LLOQ (Lower Limit of Quantification), Low QC, Mid QC, and High QC.

Protocol: Solid-Phase Extraction (SPE) of Plasma Samples

This protocol ensures high recovery and removal of matrix components that can interfere with analysis.

- Pre-treatment: Allow plasma samples, CCs, and QCs to thaw at room temperature. Vortex briefly. To 200 μ L of plasma in a microcentrifuge tube, add 20 μ L of the Imidapril-d3 IS working solution. Vortex for 10 seconds.
- Acidification: Add 200 μ L of 4% phosphoric acid in water to the plasma mixture. Vortex for 10 seconds. This step disrupts protein binding.
- SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) sequentially with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
- Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge.
- Washing:
 - Wash 1: Add 1 mL of 0.1% formic acid in water to remove polar interferences.
 - Wash 2: Add 1 mL of methanol to remove non-polar, non-basic interferences.
- Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 $^{\circ}$ C.
- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (95:5 Mobile Phase A:B). Vortex and transfer to an autosampler vial for LC-MS/MS analysis.



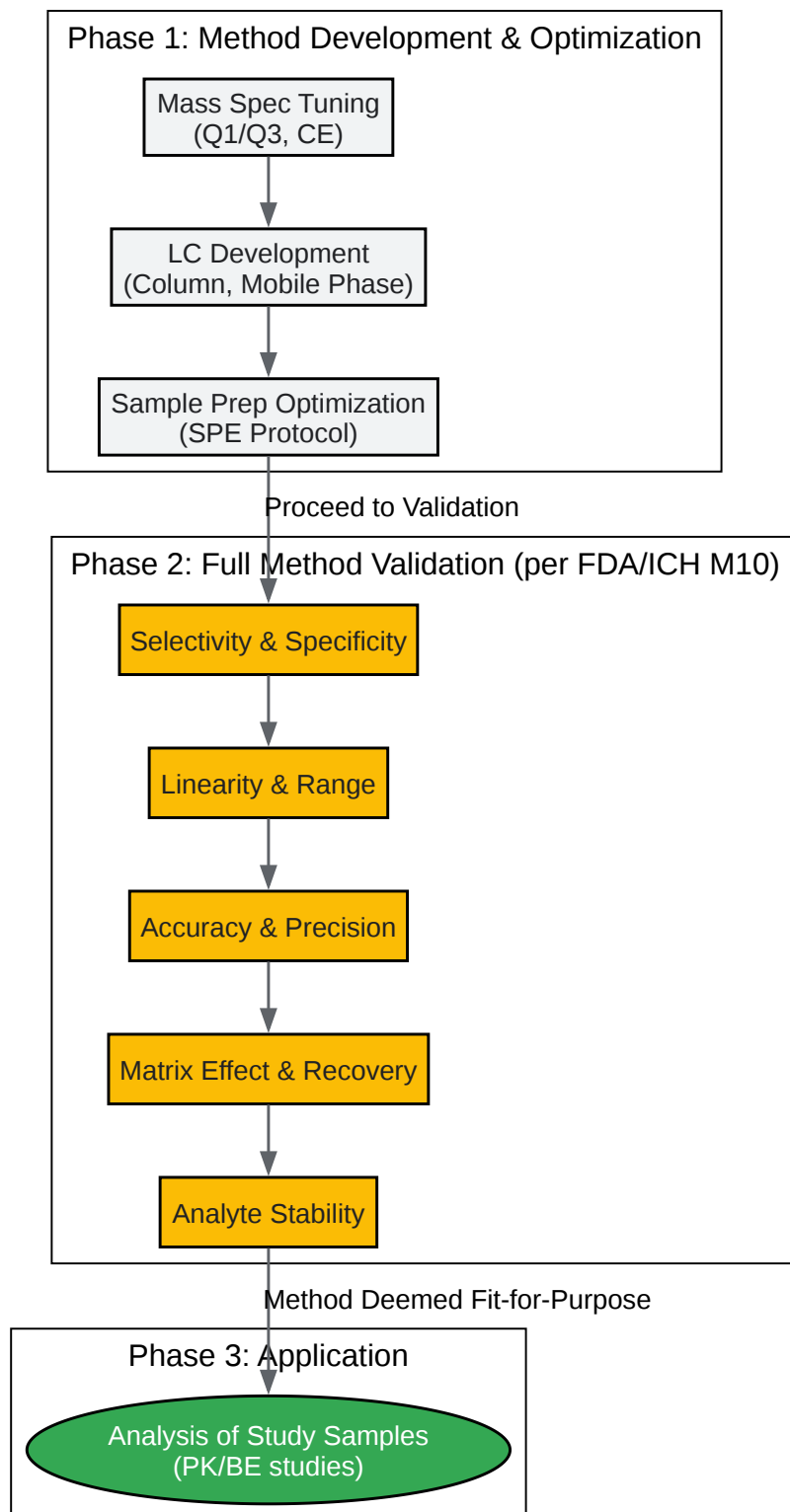
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Fig 1. Step-by-step workflow for the Solid-Phase Extraction (SPE) of Imidapril from plasma.

Method Validation: Ensuring Data Integrity

The developed method was fully validated according to the FDA's Bioanalytical Method Validation Guidance for Industry and the ICH M10 guideline.^{[3][12]} This process ensures that the method is reliable and fit for its intended purpose.

Bioanalytical Method Development & Validation Logic



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Fig 2. Logical workflow from initial method development to final application.

Validation Results

The following tables summarize the acceptance criteria and performance of the validated method.

Table 3: Linearity and Range

Analyte	Range (ng/mL)	Regression Model	r ² (Correlation)
Imidapril	0.2 - 100	1/x ² Weighted Linear	>0.995
Imidaprilat	0.2 - 100	1/x ² Weighted Linear	>0.996

Table 4: Accuracy and Precision (Intra- and Inter-Day)

Analyte	QC Level	Conc. (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%Bias)	Inter-day Precision (%CV)	Inter-day Accuracy (%Bias)
Imidapril	Low QC	0.6	≤ 5.8%	± 4.5%	≤ 6.2%	± 5.1%
	Mid QC	40	≤ 4.1%	± 3.2%	± 3.8%	
	High QC	80	≤ 3.5%	± 2.8%	± 3.3%	
Imidaprilat	Low QC	0.6	≤ 6.5%	± 5.3%	≤ 7.1%	± 6.0%
	Mid QC	40	≤ 4.8%	± 3.9%	± 4.2%	
	High QC	80	≤ 3.9%	± 3.1%	± 3.7%	

Acceptance

Criteria:

Precision

(%CV)

≤15%

(≤20% at

LLOQ),

Accuracy

(%Bias)

within

±15%

(±20% at

LLOQ).[3]

- **Selectivity:** No significant interfering peaks were observed at the retention times of the analytes or the IS in six different sources of blank human plasma.
- **Matrix Effect & Recovery:** The extraction recovery was consistent across QC levels, averaging >85% for all analytes. The use of Imidapril-d3 effectively normalized for any minor variations in matrix effects, with the IS-normalized matrix factor being between 0.95 and 1.05.
- **Stability:** Imidapril and Imidaprilat were proven to be stable in human plasma through three freeze-thaw cycles, for at least 8 hours on the benchtop at room temperature, and for at least

90 days when stored at -80 °C.

Conclusion

A selective, sensitive, and robust LC-MS/MS method for the simultaneous quantification of Imidapril and its active metabolite Imidaprilat in human plasma has been successfully developed and validated. The strategic use of a stable isotope-labeled internal standard, Imidapril-d3, ensures high accuracy and precision, making the method fully compliant with current regulatory standards. The detailed protocols provided herein can be readily implemented in a bioanalytical laboratory setting to support various clinical and pharmaceutical development studies.

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